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Compound of Interest

Compound Name:
8-Bromo-1-chloro-3-

methylisoquinoline

CAS No.: 1603505-51-6

Cat. No.: B2846938

Get Quote

Executive Summary & Patent Landscape
The 1-chloro-8-substituted isoquinoline scaffold represents a high-value "privileged structure" in

modern medicinal chemistry, particularly for kinase inhibitors (e.g., DYRK1A, CLK1) and GPCR

ligands. The steric bulk at the C8 position, combined with the reactive C1-chlorine, creates a

unique "Selectivity Gatekeeper."

IP Valuation Context
Composition of Matter: Patents increasingly claim 1,8-disubstituted isoquinolines to exploit

atropisomerism (axial chirality), which can lock a molecule into a bioactive conformation,

bypassing the IP of flatter, prior-art analogs.

Process Patents: The primary IP bottleneck is not the final molecule but the synthesis of the

8-substituted core. Classical Pomeranz-Fritsch cyclizations often fail at the C8 position due

to steric clash. Modern IP favors N-oxide rearrangement strategies or Cross-Coupling of 8-

bromo intermediates.
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The "Golden Intermediate": 8-Bromo-1-
chloroisoquinoline
This guide focuses on 8-bromo-1-chloroisoquinoline as the primary scaffold. It offers orthogonal

reactivity:

C1-Position: Highly electrophilic; susceptible to SNAr (Nucleophilic Aromatic Substitution)

under mild conditions.

C8-Position: Sterically hindered aryl bromide; requires specialized Pd/Cu-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Reaction Engineering (Visualized)
The following decision matrix outlines the critical synthetic pathways for generating 8-

substituted 1-chloroisoquinolines, highlighting the "Freedom to Operate" (FTO) zones.
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Target: 8-Substituted
1-Chloroisoquinoline

Route A: N-Oxide Rearrangement
(High Scalability)

Route B: De Novo Cyclization
(High IP Risk)

Precursor: 8-Bromo-Isoquinoline Precursor: 2-Bromo-Phenethylamine

Oxidation (mCPBA)

Chlorination (POCl3)
Reissert-Henze Mechanism

8-Bromo-1-Chloroisoquinoline
(The 'Golden' Scaffold)

Bischler-Napieralski

Warning: C8 Sterics reduce yield

Orthogonal Functionalization

Path 1: C1 S_NAr
(Mild, Nucleophilic)

 First Step (Kinetic)

Path 2: C8 Suzuki/Buchwald
(Pd-Catalyzed, Steric Demand)

 Second Step (Thermodynamic)

Click to download full resolution via product page

Figure 1: Synthetic Decision Matrix. Route A (Green) is the preferred industrial protocol due to

higher reliability compared to the sterically challenged Route B.
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Detailed Experimental Protocols
Protocol A: Synthesis of 8-Bromo-1-chloroisoquinoline
(The N-Oxide Route)
Objective: Convert 8-bromoisoquinoline to the 1-chloro derivative via the N-oxide intermediate.

[1] This exploits the Reissert-Henze mechanism.

Reagents:

8-Bromoisoquinoline (1.0 equiv)

meta-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv, 70-75%)

Phosphorus Oxychloride (POCl3) (5.0 equiv)

Dichloromethane (DCM) (Solvent A)

Saturated NaHCO3 (Quenching)

Step-by-Step Methodology:

N-Oxidation:

Dissolve 8-bromoisoquinoline (10.0 g, 48 mmol) in DCM (100 mL) at 0°C.

Add mCPBA (14.2 g, 57.6 mmol) portion-wise over 30 minutes. Caution: Exothermic.

Warm to room temperature (RT) and stir for 12 hours.

Validation: Monitor via TLC (MeOH:DCM 1:10). The N-oxide is significantly more polar

(lower Rf) than the starting material.

Workup: Wash with 1N NaOH (2x) to remove benzoic acid byproducts. Dry organic layer

(Na2SO4) and concentrate.[1][2] Yields ~90% N-oxide.[1]

Chlorination Rearrangement:

Place the crude N-oxide (9.5 g) in a dry round-bottom flask under Argon.
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Add POCl3 (40 mL) neat. Note: POCl3 acts as both reagent and solvent.

Heat to reflux (105°C) for 4 hours.

Critical Control Point: The reaction turns dark. Monitor by HPLC. Disappearance of the N-

oxide peak is the stop signal.

Quenching (Hazardous): Cool to RT. Remove excess POCl3 via rotary evaporation. Pour

the thick residue slowly onto crushed ice/NH4OH mixture with vigorous stirring. Maintain

pH > 8.

Extract with DCM, wash with brine, and purify via flash chromatography (Hexane/EtOAc

9:1).

Expected Yield: 75-85% as an off-white solid. QC Criteria:1H NMR must show loss of the C1-

proton (usually a singlet ~9.0 ppm in parent isoquinoline).

Protocol B: Regioselective Functionalization (The
"Selectivity Switch")
Objective: Demonstrate orthogonal control by displacing the C1-Cl before reacting the C8-Br.

Scenario: Synthesis of a 1-amino-8-arylisoquinoline (Kinase Inhibitor Core).

Step 1: C1-Nucleophilic Displacement (SNAr)
The C1-Cl bond is activated by the ring nitrogen, making it susceptible to amines without metal

catalysis.

Reaction:

Mix 8-bromo-1-chloroisoquinoline (1.0 equiv) with Aniline derivative (1.2 equiv) in

isopropanol (IPA).

Add p-Toluenesulfonic acid (pTSA) (0.1 equiv) as a catalyst.

Heat to 80°C for 6 hours.
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Mechanism: Protonation of the isoquinoline nitrogen by pTSA increases the electrophilicity at

C1, facilitating attack by the aniline.

Result: 8-bromo-1-(phenylamino)isoquinoline. The C8-Br remains intact (chemoselective).

Step 2: C8-Suzuki Coupling
Now that C1 is installed, use the C8-Br for cross-coupling.

Reaction:

Substrate: Product from Step 1 (1.0 equiv).

Boronic Acid: R-B(OH)2 (1.5 equiv).

Catalyst: Pd(dppf)Cl2 (5 mol%).

Base: K2CO3 (3.0 equiv).

Solvent: Dioxane/Water (4:1).

Temp: 100°C (Sealed tube/Microwave).

Note: The C8 position is sterically crowded. Ligands with large bite angles (like dppf or

Xantphos) are preferred to prevent catalyst deactivation.

Quantitative Data Summary
Parameter Route A (N-Oxide) Route B (Cyclization)

Overall Yield 65 - 72% 25 - 40%

Step Count 2 (from isoquinoline) 3-4 (from aldehyde)

Scalability High (kg scale feasible) Low (Chromatography heavy)

Reagent Cost Low (POCl3 is cheap) Medium (Specialized acids)

Safety Profile High Risk (POCl3 quench) Moderate Risk

IP Status
Process Patent

(Expired/Generic)
Composition Patents (Active)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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